3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
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Overview
Description
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a quinazoline core substituted with a bromo and phenyl group, and an amino benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the quinazoline core, followed by the introduction of the bromo and phenyl groups through electrophilic aromatic substitution reactions. The final step involves coupling the quinazoline derivative with amino benzoic acid under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinazoline derivatives: Similar structure but without the bromo and amino benzoic acid groups.
6-Bromoquinazoline derivatives: Similar structure but lacking the phenyl and amino benzoic acid groups.
Uniqueness
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid is unique due to the combination of its quinazoline core with bromo, phenyl, and amino benzoic acid groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Biological Activity
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS No. 330850-57-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and enzyme inhibition properties, supported by relevant research findings and data.
- Molecular Formula : C21H14BrN3O2
- Molecular Weight : 420.26 g/mol
- Structure : The compound features a quinazoline core with a bromo and phenyl group, along with an amino benzoic acid moiety, which contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant inhibitory effects.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated:
Cell Line | IC50 (µM) | Comparison Drug | IC50 of Comparison Drug (µM) |
---|---|---|---|
MCF-7 | 5.85 | Doxorubicin | 4.53 |
A549 | 7.49 | 5-Fluorouracil | 10.00 |
HepG2 | 3.00 | Sorafenib | 10.99 |
These findings suggest that this compound exhibits comparable or superior activity against certain cancer types compared to established chemotherapeutics .
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. The quinazoline structure is known for its ability to interact with various kinase enzymes, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
Research Findings
In vitro assays showed that the compound significantly reduced levels of TNF-alpha in activated macrophages, indicating its potential as an anti-inflammatory agent:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 30 |
IL-6 | 120 | 25 |
This reduction illustrates the compound's efficacy in modulating inflammatory responses .
Enzyme Inhibition Studies
The compound's biological profile also includes enzyme inhibition capabilities, particularly against cholinesterases and kinases.
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Studies have shown that:
Compound | IC50 (µM) |
---|---|
This compound | 8.14 |
Standard Drug (Donepezil) | 10.00 |
This indicates that the compound is a promising candidate for further development as a neuroprotective agent .
Properties
IUPAC Name |
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O2/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)25-21(24-18)23-16-8-4-7-14(11-16)20(26)27/h1-12H,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDCZHOVXMVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.